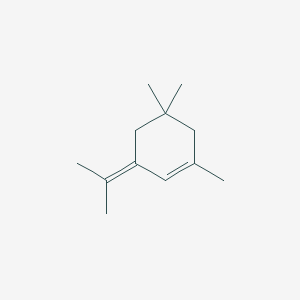
1,5,5-Trimethyl-3-(propan-2-ylidene)cyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,5-Trimethyl-3-(propan-2-ylidene)cyclohex-1-ene is an organic compound belonging to the class of cycloalkenes. It is characterized by a cyclohexene ring substituted with three methyl groups and a propan-2-ylidene group. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-Trimethyl-3-(propan-2-ylidene)cyclohex-1-ene can be achieved through various synthetic routes. One common method involves the alkylation of cyclohexene derivatives. For instance, the reaction of 1,5,5-trimethylcyclohexene with isopropylidene chloride in the presence of a strong base such as sodium hydride can yield the desired compound. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and high throughput. Catalysts such as zeolites or metal oxides may be employed to enhance reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1,5,5-Trimethyl-3-(propan-2-ylidene)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can reduce the double bond, yielding saturated cyclohexane derivatives.
Substitution: Halogenation reactions with reagents such as bromine or chlorine can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br₂) or chlorine (Cl₂) in an inert solvent like carbon tetrachloride (CCl₄).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated cyclohexane derivatives.
Substitution: Halogenated cyclohexene derivatives.
Applications De Recherche Scientifique
1,5,5-Trimethyl-3-(propan-2-ylidene)cyclohex-1-ene finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 1,5,5-Trimethyl-3-(propan-2-ylidene)cyclohex-1-ene involves its interaction with specific molecular targets. The compound’s reactivity is primarily driven by the presence of the double bond and the electron-donating methyl groups. These structural features enable the compound to participate in various chemical reactions, including electrophilic addition and nucleophilic substitution. The exact molecular pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
α-Pinene: A monoterpenoid hydrocarbon with a similar cyclohexene structure but different substituents.
β-Pinene: Another isomer of pinene with distinct stereochemistry.
γ-Terpinene: A related compound with a similar cyclohexene ring but different functional groups.
Uniqueness
1,5,5-Trimethyl-3-(propan-2-ylidene)cyclohex-1-ene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other cyclohexene derivatives. Its combination of methyl and propan-2-ylidene groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Numéro CAS |
50523-39-2 |
|---|---|
Formule moléculaire |
C12H20 |
Poids moléculaire |
164.29 g/mol |
Nom IUPAC |
1,5,5-trimethyl-3-propan-2-ylidenecyclohexene |
InChI |
InChI=1S/C12H20/c1-9(2)11-6-10(3)7-12(4,5)8-11/h6H,7-8H2,1-5H3 |
Clé InChI |
GFUXRTHELALHDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C)C)CC(C1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol](/img/structure/B14653269.png)
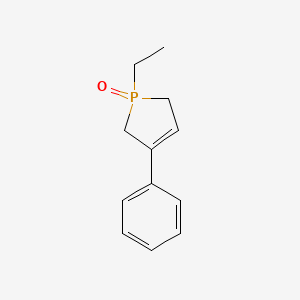
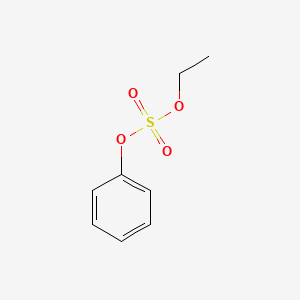
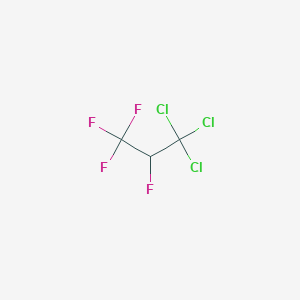



![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)
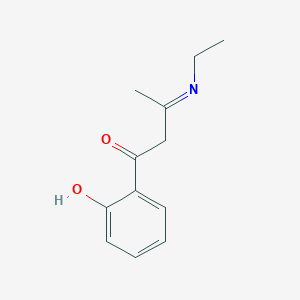
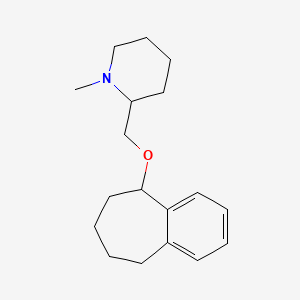
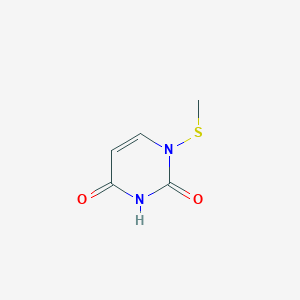
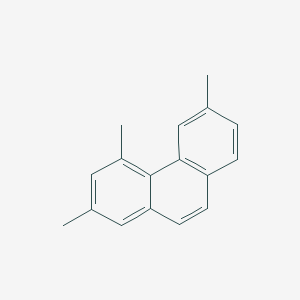
![1H-Imidazo[1,2-A]indole](/img/structure/B14653342.png)
